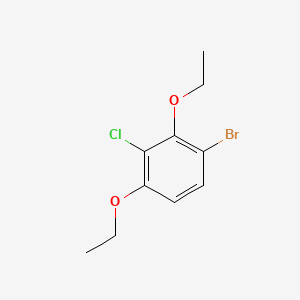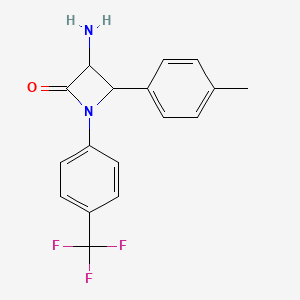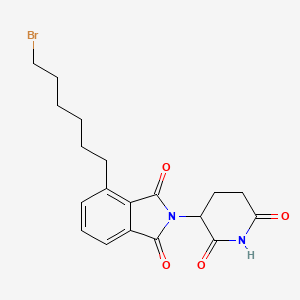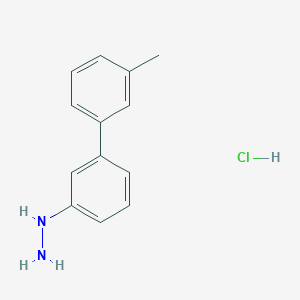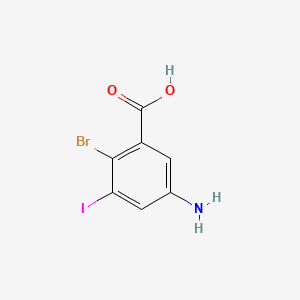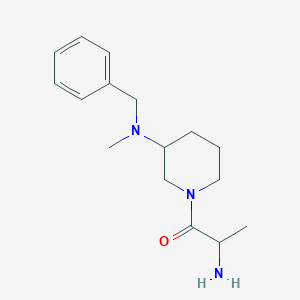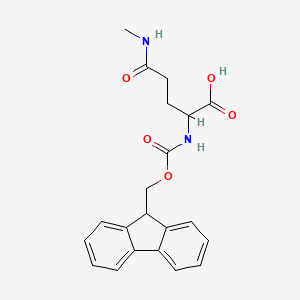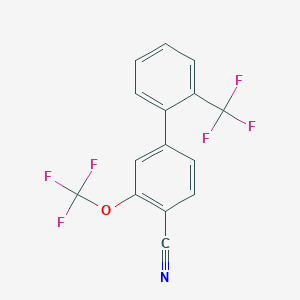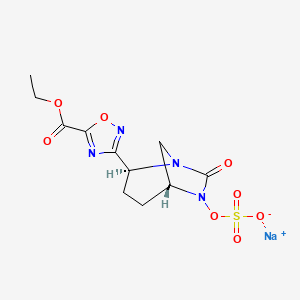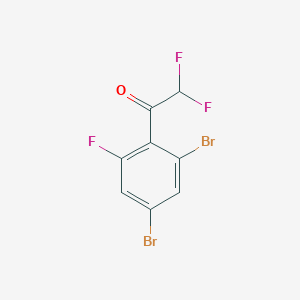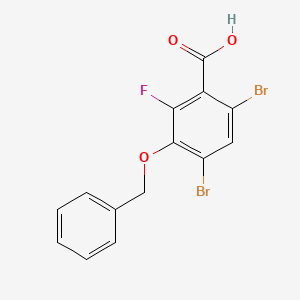
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid is an organic compound with a complex structure that includes benzyloxy, dibromo, and fluorobenzoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid typically involves multiple steps, including bromination, benzyloxy protection, and fluorinationThe final step involves the fluorination of the aromatic ring under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The dibromo groups can be reduced to form less substituted derivatives.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dibromo and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
- 3-Benzyloxybenzoic acid
- 4,6-Dibromo-2-fluorobenzoic acid
Uniqueness
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both dibromo and fluorine atoms enhances its reactivity and potential for further functionalization compared to similar compounds .
Eigenschaften
Molekularformel |
C14H9Br2FO3 |
|---|---|
Molekulargewicht |
404.02 g/mol |
IUPAC-Name |
4,6-dibromo-2-fluoro-3-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C14H9Br2FO3/c15-9-6-10(16)13(12(17)11(9)14(18)19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |
InChI-Schlüssel |
HSKMPDRAOYMCJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



